molecular formula C10H21NOS B8218491 N-(3-Methoxybutan-2-yl)-2,2-dimethylthietan-3-amine

N-(3-Methoxybutan-2-yl)-2,2-dimethylthietan-3-amine

Cat. No.: B8218491
M. Wt: 203.35 g/mol
InChI Key: MDPJTBZZSYLKFP-UHFFFAOYSA-N
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Description

N-(3-Methoxybutan-2-yl)-2,2-dimethylthietan-3-amine is an organic compound with a unique structure that includes a thietane ring, a methoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybutan-2-yl)-2,2-dimethylthietan-3-amine typically involves the reaction of 3-methoxybutan-2-amine with 2,2-dimethylthietan-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thietane ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybutan-2-yl)-2,2-dimethylthietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Methoxybutan-2-yl)-2,2-dimethylthietan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxybutan-2-yl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxybutan-2-yl)-2,2-dimethylthietan-3-amine: shares similarities with other thietane derivatives and methoxy-substituted amines.

    2,2-Dimethylthietan-3-amine: Lacks the methoxy group, leading to different reactivity and properties.

    3-Methoxybutan-2-amine: Lacks the thietane ring, resulting in different chemical behavior.

Uniqueness

The unique combination of the thietane ring, methoxy group, and amine group in this compound gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(3-methoxybutan-2-yl)-2,2-dimethylthietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NOS/c1-7(8(2)12-5)11-9-6-13-10(9,3)4/h7-9,11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPJTBZZSYLKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC)NC1CSC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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